OT-82 -

OT-82

Catalog Number: EVT-277891
CAS Number:
Molecular Formula: C26H21FN4O
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OT-82 is a potent NAMPT Inhibitor that targets the strong dependence of hematological malignancies on NAD biosynthesis. OT-82 showed strong efficacy against hematopoietic malignancies including acute myeloblastic and lymphoblastic adult and pediatric leukemias, erythroleukemia, multiple myeloma, and Burkitt's lymphoma in vitro and in mouse xenograft models.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

  • Relevance: This compound shares the 2-fluorophenyl and pyrazole ring system with the target compound, 3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide. The presence of the 2-fluoro phenyl and pyrazole group in a molecule with demonstrared biological activity highlights their potential importance for the target compound's activity. []

2-(Diethylamino)acetamide Analogues of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

  • Compound Description: This series of compounds, designed as 5-(substituted aminoacetamide) analogues of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, aimed to retain the antipsychotic-like effects while mitigating the seizure-inducing liability. Compounds like 2-(diethylamino)acetamide (25) and 2-[[3-(2-methyl-1-piperidinyl)propyl]-amino]acetamide (38) showed promising results in preclinical studies. They exhibited antipsychotic-like activity without inducing dystonia in a primate model. []
  • Relevance: While not sharing direct structural overlap with 3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide, these analogues highlight the potential for modifying the core structure of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone to achieve desired activity profiles and reduce toxicity. This knowledge is relevant when considering potential modifications to the target compound. []

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. This compound demonstrated significant antifibrotic activity in preclinical models, making it a promising candidate for treating fibrotic diseases. []
  • Relevance: GW788388 shares the pyrazole, pyridine, and benzamide moieties with the target compound, 3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide, indicating a potential for similar biological activity, particularly in the context of ALK5 inhibition. The presence of these structural elements in both compounds suggests a potential structure-activity relationship. []

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives

  • Compound Description: This series of compounds was synthesized and characterized as part of a broader exploration of heterocyclic compounds. []
  • Relevance: These derivatives share the 4-fluorophenylbenzamide core structure with 3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide. The inclusion of the imidazopyridine moiety, although structurally distinct from the pyrazole and pyridine units in the target compound, provides insights into potential modifications and their influence on biological activity. []
Source and Classification

OT-82 was developed through systematic screening of chemical libraries aimed at identifying agents selectively toxic to hematopoietic cells. The compound is classified as an inhibitor of nicotinamide phosphoribosyltransferase, which plays a pivotal role in NAD metabolism. Its classification places it among targeted cancer therapies that exploit metabolic vulnerabilities in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of OT-82 involved a series of chemical reactions designed to optimize its structure for enhanced potency and selectivity. The development process began with hit-to-lead optimization from initial lead compounds identified through high-throughput screening.

  1. Starting Materials: The synthesis often begins with readily available precursors, which undergo modifications such as sulfonylation and reduction reactions.
  2. Reactions: Key reactions include the formation of sulfonamides and the introduction of functional groups that enhance the compound's binding affinity to its target enzyme.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography to isolate the desired product with high purity.

The specific synthetic routes and intermediates used in the preparation of OT-82 have been documented in various studies, showcasing its development from initial analogs to the final active compound .

Molecular Structure Analysis

Structure and Data

OT-82's molecular structure is characterized by its unique arrangement that facilitates binding to nicotinamide phosphoribosyltransferase. While detailed structural data such as crystallography images are not provided in the literature, it is understood that:

  • Molecular Formula: The exact molecular formula remains proprietary but consists of elements typical for small molecules targeting enzymatic pathways.
  • Key Functional Groups: The presence of specific functional groups enhances its ability to interact with the active site of nicotinamide phosphoribosyltransferase.

The structure-activity relationship studies indicate that modifications to certain parts of the molecule can significantly affect its potency against cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

OT-82 undergoes several key chemical reactions that contribute to its mechanism of action:

  1. Inhibition of Nicotinamide Phosphoribosyltransferase: By binding to this enzyme, OT-82 effectively reduces NAD levels within cancer cells, leading to impaired energy metabolism and increased susceptibility to apoptosis.
  2. Cellular Impact: The reduction in NAD levels affects various cellular processes, including DNA repair mechanisms, ultimately leading to cell death in malignant cells .

These reactions highlight OT-82's role as a targeted therapeutic agent that disrupts metabolic pathways critical for cancer cell survival.

Mechanism of Action

Process and Data

The mechanism by which OT-82 exerts its anticancer effects involves several interrelated processes:

  1. Nicotinamide Phosphoribosyltransferase Inhibition: By inhibiting this enzyme, OT-82 leads to decreased NAD synthesis, which is essential for numerous cellular functions including DNA repair and energy metabolism.
  2. Induction of Apoptosis: The depletion of NAD results in G2 cell-cycle arrest and apoptosis in sensitive cancer cell lines, particularly those derived from hematopoietic malignancies .
  3. Combination Therapy Potential: Studies have shown that combining OT-82 with other agents that augment DNA damage can enhance its antitumor activity both in vitro and in vivo .

This multifaceted approach underscores OT-82's potential as a targeted therapy for hematological cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data on physical properties such as melting point or solubility may not be extensively documented, general characteristics include:

  • Solubility: Typically soluble in organic solvents used during synthesis.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; ongoing studies assess this aspect.

Chemical properties are primarily defined by its interaction with nicotinamide phosphoribosyltransferase and subsequent effects on cellular metabolism .

Applications

Scientific Uses

OT-82 is primarily investigated for its applications in oncology, specifically targeting hematological malignancies. Its potential uses include:

The ongoing research into OT-82 continues to explore its full therapeutic potential and mechanisms underlying its anticancer effects .

Introduction to OT-82 and NAMPT Inhibition in Hematological Malignancies

Overview of Nicotinamide Phosphoribosyltransferase (NAMPT) in NAD Biosynthesis

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD⁺ salvage pathway, converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently adenylated to form NAD⁺, an essential cofactor in cellular bioenergetics, redox reactions, DNA repair (via PARP enzymes), and signaling (via sirtuins) [1] [5]. Cancer cells exhibit heightened dependence on NAMPT-driven NAD⁺ production due to increased metabolic demands and elevated activity of NAD⁺-consuming enzymes. Hematological malignancies frequently overexpress NAMPT, correlating with aggressive disease and poor prognosis [1] [7] [10].

Rationale for Targeting NAMPT in Hematopoietic Cancers

Hematological malignancies demonstrate a unique vulnerability to NAMPT inhibition compared to solid tumors and normal cells. In vitro studies reveal significantly lower IC₅₀ values for OT-82 in leukemia/lymphoma cells (average IC₅₀ = 2.89 ± 0.47 nM) versus non-hematopoietic cancer cells (average IC₅₀ = 13.03 ± 2.94 nM; p < 0.008) [1]. Crucially, OT-82 exhibits cancer cell selectivity: bone marrow mononuclear cells (BM-MNCs) from healthy donors are significantly less sensitive (IC₅₀ = 62.69 ± 18.20 nM) than those from acute myeloid leukemia (AML) (IC₅₀ = 3.31 ± 0.85 nM) or acute lymphoblastic leukemia (ALL) patients (IC₅₀ = 7.10 ± 1.47 nM; p < 0.001) [1] [7]. This selectivity stems from:

  • Increased NAD⁺ Dependency: Hematopoietic cancers often exhibit reduced NAD⁺ reserves and impaired alternative NAD⁺ synthesis pathways (de novo or Preiss-Handler), amplifying reliance on NAMPT [7] [8].
  • DNA Repair Defects: Many high-risk leukemias harbor mutations in DNA damage response (DDR) genes (e.g., BRCA1/2, ATM, ATR). NAMPTi-induced NAD⁺ depletion cripples PARP-mediated DNA repair, synthetically lethal in DDR-deficient cells [7] [10].
  • Metabolic Stress: Rapidly proliferating leukemia cells require constant NAD⁺ flux for glycolysis and mitochondrial respiration. NAMPT inhibition disrupts ATP production and induces oxidative stress [1] [7] [8].

Historical Context of NAMPT Inhibitors and Clinical Challenges

First-generation NAMPT inhibitors (e.g., FK866, CHS-828/GMX1777) demonstrated potent preclinical anti-tumor activity across various cancers [1] [5]. However, clinical trials in solid tumors revealed significant challenges:

  • Limited Efficacy: Phase I/II trials yielded disease control rates of ~25% but few objective responses, primarily achieving stable disease [5] (Table 1).
  • Dose-Limiting Toxicities (DLTs): Thrombocytopenia was the most common DLT. Other toxicities included gastrointestinal disturbances (diarrhea, mucositis), leukopenia, fatigue, and retinal/cardiac effects observed in animal models [1] [3] [5].
  • Resistance Mechanisms: Cancer cells develop resistance via upregulation of compensatory NAD⁺ synthesis enzymes (e.g., NAPRT, QPRT), mutations in NAMPT, metabolic reprogramming, or increased expression of drug efflux pumps (e.g., ABCB1) [3].These limitations underscored the need for inhibitors with improved therapeutic indices and strategies to overcome resistance.

Table 1: Early Clinical Experience with First-Generation NAMPT Inhibitors [5]

InhibitorPhaseCancer TypeKey FindingsReported DLTs
CHS-828IAdvanced Solid TumorsRP2D: 20 mg/d x 5d q28d; No ORs; 7 SD after 2 cyclesThrombocytopenia, Thrombosis, Esophagitis, Diarrhea, Constipation
CHS-828IAdvanced Solid TumorsRP2D: 420 mg q21d; No ORs; 11 SDThrombocytopenia, Leukopenia, Hematuria, Diarrhea, Mucositis
FK866 (APO866)ISolid TumorsRP2D: 0.126 mg/m²/hr (96h infusion); No ORs; 4 SD ≥3 cyclesThrombocytopenia
GMX1777IAdvanced MalignanciesRP2D: 140 mg/m² (24h infusion); No ORs; 5 SDThrombocytopenia, Hemorrhage, Rash
APO866IICutaneous T-cell LymphomaTerminated early (lack of efficacy); 1 PR, 6 SD in 14 patientsn/a

Abbreviations: RP2D: Recommended Phase 2 Dose; OR: Objective Response; SD: Stable Disease; PR: Partial Response; DLT: Dose-Limiting Toxicity.

Discovery and Development of OT-82 as a Novel NAMPT Inhibitor

OT-82 emerged from a systematic high-throughput screen of >200,000 compounds specifically designed to identify agents with selective toxicity towards hematopoietic cancer cells. The initial hit compound (OT-1901) demonstrated potent activity (IC₅₀ = 26.3 ± 5.6 nM) and selectivity (~7.3-fold less toxic to non-hematopoietic cells). Subsequent medicinal chemistry efforts involving the synthesis and testing of 179 analogs yielded OT-82 as the optimized lead candidate, balancing efficacy, selectivity, and favorable physicochemical properties [1].

  • Mechanism of Action: OT-82 potently inhibits NAMPT enzymatic activity, leading to rapid and profound depletion of intracellular NAD⁺ and its reduced form NADH. This collapse disrupts energy metabolism (glycolysis, OXPHOS), inhibits NAD⁺-dependent enzymes (especially PARP1), increases mitochondrial reactive oxygen species (ROS), and causes DNA damage accumulation (γH2AX/53BP1 foci), ultimately triggering G₂/M cell cycle arrest and apoptosis in hematological cancer cells [1] [7] [10].
  • Preclinical Efficacy:
  • In vitro: OT-82 exhibits single-digit nanomolar IC₅₀ values against a broad panel of hematological cancer cell lines (AML, ALL, myeloma, Burkitt's lymphoma) [1].
  • In vivo (Xenografts): Oral OT-82 administration (25-50 mg/kg, 6 days/week for 3 weeks) caused significant tumor growth suppression or complete eradication in subcutaneous and systemic mouse xenograft models of AML (e.g., MV4-11) and Burkitt's lymphoma. Tumor regressions were sustained post-treatment cessation [1].
  • In vivo (PDX Models): OT-82 demonstrated exceptional activity against high-risk pediatric ALL patient-derived xenografts (PDXs). Single-agent OT-82 achieved significant leukemia growth delay in 95% (20/21) and disease regression in 86% (18/21) of PDX models. Efficacy correlated with molecular features like DDR gene mutations and low CD38 expression [7]. Activity was also confirmed in Ewing sarcoma PDX models, inducing DNA damage and suppressing tumor growth [10].
  • Overcoming Historical Limitations: OT-82 shows a distinct preclinical toxicity profile in mice and non-human primates compared to earlier NAMPTis. Extensive toxicology studies reported no cardiac, neurological, or retinal toxicities previously associated with FK866/GMX1777. Dose-limiting toxicity primarily affected hematopoietic and lymphoid organs, consistent with its mechanism and tissue-selective efficacy [1]. Co-administration of niacin (a precursor for the alternative Preiss-Handler NAD⁺ pathway) further expanded the therapeutic window in mice, suggesting a potential strategy to manage on-target hematological toxicity [1] [4].
  • Synergistic Potential: OT-82 synergizes with established chemotherapeutic agents:
  • Enhanced efficacy with cytarabine or dasatinib in pediatric ALL PDX models [7].
  • Low-dose OT-82 combined with low-dose DNA-damaging agents (e.g., PARP inhibitors, chemotherapy) showed enhanced anti-tumor activity in Ewing sarcoma models [10].

Table 2: Preclinical Efficacy Profile of OT-82 Across Hematologic Malignancy Models [1] [7] [10]

Cancer ModelSystemOT-82 Dosing RegimenKey Efficacy OutcomesMechanistic Correlates
AML (MV4-11)Subcutaneous Xenograft (Mouse)25 or 50 mg/kg p.o., 6d/wk x 3 wks25 mg/kg: 3-fold ↓ tumor vol (D17); 50 mg/kg: Complete tumor eradication (D10), no relapse (43d post-tx)NAD⁺/ATP depletion, PARP inhibition, Apoptosis
Diverse High-Risk Pediatric ALLSystemic PDX (Mouse, 21 models)40 mg/kg p.o., 3d/wk x 3 wks95% (20/21) significant growth delay; 86% (18/21) disease regressionNAD⁺ depletion, ↑ ROS, ↑ DNA damage (γH2AX), Apoptosis; Sensitivity linked to DDR mutations, ↓CD38
Burkitt's LymphomaSystemic Xenograft (Mouse)40 mg/kg p.o., 3d/wk x 3 wksSignificant suppression of tumor burden, prolonged survivalNAD⁺ depletion, ATP depletion, Apoptosis
Ewing Sarcoma (TC-71, others)Subcutaneous Xenograft (Mouse)40 mg/kg p.o., 5d/wk x 2 wksSignificant tumor growth inhibition, prolonged survivalNAD⁺ depletion, ↓ PARP activity, ↑ DNA damage (Comet assay), G₂ arrest, Apoptosis, ↓ Glycolysis/OXPHOS
Multiple MyelomaIn vitro Cell Lines0.1 - 10 nM, 72 hrsSingle-digit nM IC₅₀ valuesDose-dependent NAD⁺ depletion, rescued by NMN

Abbreviations: p.o.: per os (oral); d/wk: days per week; wks: weeks; tx: treatment; vol: volume; PDX: Patient-Derived Xenograft; DDR: DNA Damage Response; ROS: Reactive Oxygen Species; OXPHOS: Oxidative Phosphorylation.

Properties

Product Name

OT-82

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide

Molecular Formula

C26H21FN4O

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31)

InChI Key

CEPAXRIKSUXHHB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F

Solubility

Soluble in DMSO

Synonyms

OT-82; OT 82; OT82; NAMPTi OT-82; nicotinamide phosphoribosyl transferase inhibitor OT-82;

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.